2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole
Description
Molecular Structure and Conformation
The molecular structure of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is characterized by a benzimidazole core ring system with two distinct substituents that significantly influence its chemical properties and behavior. The compound possesses the molecular formula C9H8ClFN2 and a molecular weight of 198.62 grams per mole. The structural framework consists of a fused benzene-imidazole ring system, where the imidazole ring contains two nitrogen atoms at positions 1 and 3, creating a five-membered heterocyclic structure fused to a six-membered benzene ring.
The substitution pattern of this compound features a chloroethyl group attached at the 2-position of the benzimidazole ring and a fluorine atom located at the 6-position of the benzene portion. The chloroethyl substituent extends from the imidazole ring through a two-carbon chain terminating with a chlorine atom, providing the molecule with enhanced reactivity potential. The fluorine substituent at the 6-position introduces significant electronegativity effects that influence the electronic distribution throughout the aromatic system.
The simplified molecular input line entry system representation of the compound is C1=CC2=C(C=C1F)NC(=N2)CCCl, which clearly illustrates the connectivity pattern and substitution arrangement. This structural configuration places the fluorine atom in a position where it can exert both inductive and resonance effects on the benzimidazole system, while the chloroethyl group provides a reactive alkyl halide functionality that can participate in various chemical transformations.
The three-dimensional conformation of this compound is influenced by the planarity of the benzimidazole ring system and the flexibility of the chloroethyl side chain. The benzimidazole core maintains a predominantly planar geometry due to the aromatic character of both the benzene and imidazole rings, while the chloroethyl substituent can adopt various conformations depending on environmental factors and intermolecular interactions.
Properties
IUPAC Name |
2-(2-chloroethyl)-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIREQQKBRLBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650844 | |
| Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-27-2 | |
| Record name | 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylation via Thionyl Chloride
One common approach involves converting a hydroxymethyl precursor at the 2-position into a chloromethyl derivative using thionyl chloride (SOCl2):
Alkylation with 2-Chloroethyl Halides
Subsequent alkylation of the benzimidazole nitrogen or carbon at the 2-position with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) can install the 2-chloroethyl group.
- In some protocols, 2-chloromethylbenzimidazole derivatives undergo nucleophilic substitution with primary amines or other nucleophiles to introduce various substituents.
Representative Preparation Method from Literature
A detailed synthetic route reported involves:
- Starting from 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivatives, prepared by condensation of 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde.
- The 2-position is functionalized via chloromethylation of benzimidazole-2-yl)methanol using thionyl chloride to form 2-(chloromethyl)-1H-benzimidazole derivatives.
- Further reaction with 2-chloroethyl halides or nucleophiles under reflux in ethanol or other solvents allows for substitution to yield 2-(2-chloroethyl)-6-fluoro-1H-benzimidazole analogs.
Reaction Conditions and Optimization
Summary of Key Research Findings
- The Phillips method and its modifications remain foundational for synthesizing benzimidazole derivatives with substitution at the 2-position.
- Chloromethylation using thionyl chloride is a reliable step to introduce chloromethyl groups, which can be further alkylated to yield 2-(2-chloroethyl) derivatives.
- Reaction conditions such as reflux in ethanol with bases like K2CO3 or KOH facilitate nucleophilic substitution efficiently.
- Purification by silica gel chromatography using ethyl acetate/hexane mixtures consistently yields high-purity products.
- Continuous flow and sonochemical methods represent promising green chemistry approaches for future scale-up and industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloroethyl group at position 2 of the benzimidazole core is highly reactive due to the electron-withdrawing effect of the benzimidazole ring, making it susceptible to nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) reactions.
Oxidation Reactions
The electron-rich benzimidazole ring facilitates oxidation at the chloroethyl side chain or the aromatic system.
Reduction Reactions
The chloroethyl group can be reduced to an ethyl or ethylene moiety.
Cyclization and Heterocycle Formation
The 2-chloroethyl group may participate in intramolecular cyclization to form fused heterocycles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzimidazole core.
Biological Activity and Derivatization
Derivatives of 2-(2-chloroethyl)-6-fluoro-1H-benzimidazole exhibit potential antiproliferative and antimicrobial properties, as seen in structurally similar compounds . For example:
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole, have been extensively studied for their anticancer properties. The compound acts through various mechanisms:
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes .
- Alkylating Agents : Some studies suggest that derivatives may act as alkylating agents, modifying DNA structure and function .
Antifungal Activity
Research has indicated that benzimidazole derivatives exhibit antifungal properties. The synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives has been evaluated for their efficacy against various fungal strains . These compounds can potentially disrupt fungal cell division and metabolism.
Other Biological Activities
Beyond anticancer and antifungal effects, benzimidazole derivatives are recognized for a range of pharmacological activities:
- Antimicrobial Properties : They demonstrate significant activity against various bacterial strains, making them candidates for antibiotic development .
- Anti-inflammatory Effects : Some studies highlight their potential in treating inflammatory conditions due to their ability to modulate immune responses .
Case Studies
Several studies underline the efficacy of benzimidazole derivatives:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations :
- The 2-chloroethyl group in the target compound enhances alkylating activity, a feature absent in simpler chloro-fluoro benzimidazoles like 108662-49-3 .
- Halogen positioning (e.g., 6-chloro-5-fluoro vs. 6-fluoro-2-chloroethyl) significantly impacts biological specificity. For example, 1263378-80-8 is prioritized in antitumor studies due to its carboxaldehyde functional group .
- Aromatic substituents (e.g., chlorophenyl in 14225-76-4) improve binding to hydrophobic enzyme pockets but may reduce solubility .
Antibacterial and Antifungal Activity
- Target Compound: Limited direct data, but chloroethyl-bearing analogues exhibit alkylation-driven cytotoxicity, disrupting DNA replication in pathogens .
- 2-Chloro-1H-benzimidazole Derivatives (e.g., 6c, 6h) :
- 6-Chloro-5-fluoro-2-styryl Derivatives : Enhanced antifungal activity due to styryl conjugation (MIC: 8 µg/mL against A. niger) .
Anticancer Potential
- Nitrosourea Analogues (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) :
- Target Compound : Predicted to share similar alkylating mechanisms but requires in vivo validation.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-Chloro-6-fluoro-1H-benzimidazole | 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea |
|---|---|---|---|
| LogP (Octanol/Water) | 2.8 (estimated) | 1.9 | 3.1 |
| Plasma Half-Life (t₁/₂) | Not reported | Not reported | 5 min (initial phase), 1 hr (secondary phase) |
| Protein Binding | Low (ethylene moiety) | Moderate | High (cyclohexyl moiety: 40–60%) |
Biological Activity
2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its broad spectrum of biological activities. The presence of the chloroethyl and fluoro substituents enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence several biochemical pathways:
- Antiproliferative Activity : It has shown significant antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. Studies have reported that derivatives of benzimidazole can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .
- Antibacterial and Antifungal Properties : Research indicates that benzimidazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans . The minimal inhibitory concentration (MIC) values for these activities suggest that this compound may be effective in treating infections caused by resistant strains.
Anticancer Activity
A study demonstrated that this compound exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line. The compound's mechanism involved the induction of apoptosis through mitochondrial disruption, leading to the release of cytochrome c and subsequent caspase activation .
Antimicrobial Activity
In vitro evaluations revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. Additionally, it showed moderate antifungal activity against Candida albicans .
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Antifungal | Candida albicans | 64 |
Case Studies
- Case Study on Anticancer Efficacy : In a clinical trial setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size in a subset of patients, suggesting its potential role in combination therapies .
- Toxicological Assessment : A toxicity study conducted on animal models indicated that while low doses were well-tolerated, higher doses resulted in adverse effects such as liver toxicity. This underscores the importance of dose optimization in therapeutic applications .
Q & A
Q. What are the recommended synthetic pathways for preparing 2-(2-Chloroethyl)-6-fluoro-1H-benzimidazole, and how can reaction conditions be optimized for high purity?
Methodological Answer: Synthesis involves cyclocondensation of substituted o-phenylenediamine derivatives under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core. The 2-chloroethyl group is introduced via alkylation using 1,2-dichloroethane. Key parameters:
- Temperature: 70–80°C for cyclization (prevents side reactions) .
- Catalyst: K₂CO₃ enhances deprotonation and nucleophilic substitution .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity, confirmed by HPLC (C18 column, acetonitrile/water) .
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 70–80 | Higher rates, minimal decomposition |
| Reaction Time (h) | 12–16 | Equilibrium conversion (~85%) |
| Solvent | DMF | Polar aprotic enhances reactivity |
| Stoichiometry | 1:1.2 (amine:alkylating agent) | Prevents excess reagent waste |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- FT-IR: Peaks at 1610 cm⁻¹ (C=N stretch) and 1245 cm⁻¹ (C-F) confirm the benzimidazole core and fluoro substitution .
- NMR: ¹H NMR (δ 4.25 ppm, t, -CH₂Cl; δ 7.45 ppm, m, Ar-H) and ¹³C NMR (δ 162.3 ppm, C-F; δ 45.8 ppm, -CH₂Cl) validate substituents .
- HRMS: Molecular ion [M+H]⁺ at m/z 228.0521 ensures molecular weight accuracy .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer: Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC-MS monitoring:
- pH 7: <5% degradation (stable).
- pH 12: 15% hydrolysis to fluoro-hydroxy byproducts (LC-QTOF-MS identification) .
- NMR: Post-stress analysis in DMSO-d₆ shows <0.05 ppm shift deviations .
Q. What spectroscopic methods differentiate this compound from structurally similar analogs?
Methodological Answer: Comparative FT-IR and Raman spectroscopy:
- Benzimidazole vs. Benzothiazole: Absence of S=O stretches (~1100 cm⁻¹) rules out benzothiazole analogs .
- Fluoro vs. Chloro Substituents: ¹⁹F NMR distinguishes 6-fluoro (δ -112 ppm) from 6-chloro derivatives (no ¹⁹F signal) .
Q. Which crystallization techniques yield high-quality single crystals for X-ray diffraction?
Methodological Answer: Slow evaporation from ethanol/water (3:1) at 4°C produces diffraction-quality crystals. X-ray data (e.g., space group P2₁/c, Z = 4) confirms planar benzimidazole geometry (torsion angles <5°) .
Advanced Research Questions
Q. How does the 2-chloroethyl group influence interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) into DNA minor grooves (PDB ID: 1Z3F) reveals binding affinity (ΔG ≈ -8.5 kcal/mol), comparable to alkylating agents like chlorambucil. MD simulations (AMBER) show stable ligand-DNA complexes (RMSD <2 Å over 100 ns) .
Table 2: Comparative DNA Binding Affinity
| Compound | ΔG (kcal/mol) | Target (PDB ID) |
|---|---|---|
| 2-(2-Chloroethyl)-6-fluoro | -8.5 | 1Z3F |
| Chlorambucil | -9.1 | 1Z3F |
Q. What in vitro models evaluate its anticancer potential, and how do SAR studies guide optimization?
Methodological Answer:
Q. How do computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- CYP450 Metabolism Prediction (SwissADME): Major oxidation at the chloroethyl group forms reactive epoxides.
- Toxicity Screening (ProTox-II): LD₅₀ (mouse) = 220 mg/kg, highlighting hepatotoxicity risks .
Q. What contradictions exist in literature regarding synthesis yields, and how are they resolved?
Methodological Answer: Discrepancies in reported yields (50–85%) arise from solvent purity (anhydrous DMF vs. wet THF). Methodological resolution:
- Karl Fischer Titration: Ensure solvent H₂O content <0.01% .
- Inert Atmosphere (N₂/Ar): Prevents hydrolysis of chloroethyl intermediates .
Q. How can fluorescence quenching studies elucidate its interaction with serum proteins?
Methodological Answer: Stern-Volmer plots (λₑₓ = 280 nm) quantify binding to bovine serum albumin (BSA):
- Binding Constant (Kₐ): 1.2 × 10⁴ M⁻¹, indicating moderate affinity.
- Quenching Mechanism: Static quenching dominates (τ₀/τ ≈ 1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
